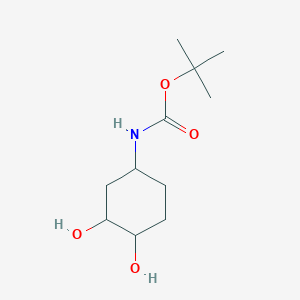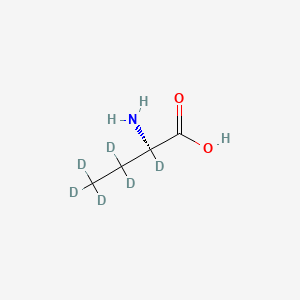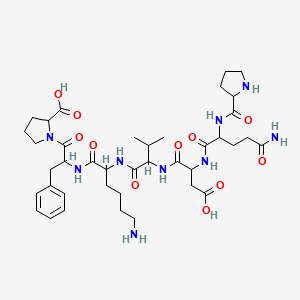
HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH: is a peptide fragment derived from the core protein of the Hepatitis C Virus (HCV). This peptide sequence, consisting of seven amino acids, plays a crucial role in the structural and functional aspects of the virus. The molecular formula of this compound is C39H59N9O11 , and it has a molecular weight of 829.95 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH is typically achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used for protecting the amino groups during synthesis .
Industrial Production Methods: In an industrial setting, the production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is often lyophilized to obtain a stable powder form. The peptide is stored at low temperatures (-20°C to -70°C) to maintain its stability .
化学反应分析
Types of Reactions: HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .
科学研究应用
HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the assembly and function of the HCV virus.
Medicine: Explored as a potential target for antiviral drug development.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
作用机制
The mechanism of action of HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH involves its interaction with various molecular targets and pathways within the host cell. This peptide is known to play a role in the assembly of the viral nucleocapsid, which is essential for the replication and packaging of the viral genome. It interacts with host cell proteins and membranes, facilitating the formation of the viral particle .
相似化合物的比较
HCV Core Protein (59-68): Another peptide fragment from the HCV core protein.
HCV Core Protein (1-20): A longer peptide sequence from the N-terminal region of the core protein.
Comparison: HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH is unique due to its specific sequence and functional role in the viral life cycle. Compared to other similar peptides, it has distinct interactions with host cell components and contributes uniquely to the assembly and stability of the viral nucleocapsid .
属性
分子式 |
C39H59N9O11 |
|---|---|
分子量 |
829.9 g/mol |
IUPAC 名称 |
1-[2-[[6-amino-2-[[2-[[2-[[5-amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C39H59N9O11/c1-22(2)32(47-36(55)27(21-31(50)51)45-35(54)26(15-16-30(41)49)43-33(52)24-13-8-18-42-24)37(56)44-25(12-6-7-17-40)34(53)46-28(20-23-10-4-3-5-11-23)38(57)48-19-9-14-29(48)39(58)59/h3-5,10-11,22,24-29,32,42H,6-9,12-21,40H2,1-2H3,(H2,41,49)(H,43,52)(H,44,56)(H,45,54)(H,46,53)(H,47,55)(H,50,51)(H,58,59) |
InChI 键 |
MFFBHXGACRCPGU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol, Mixture of diastereomers](/img/structure/B12308041.png)
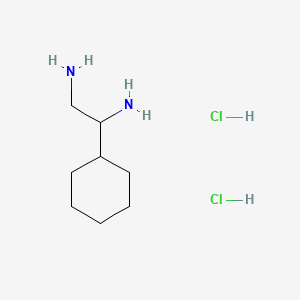

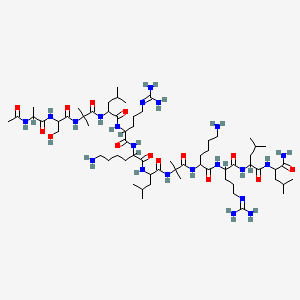
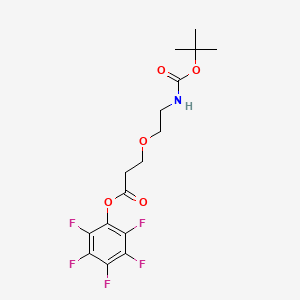
![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)
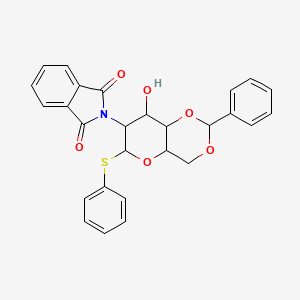
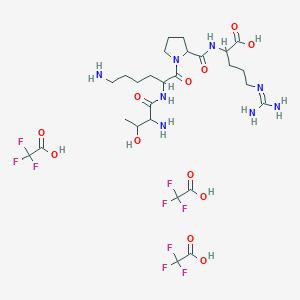
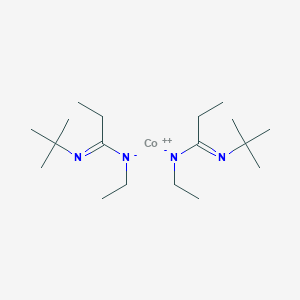
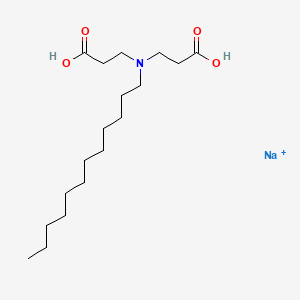
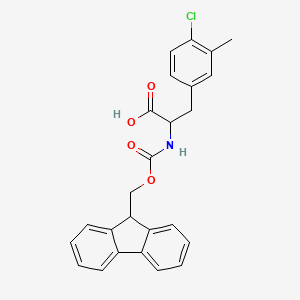
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
